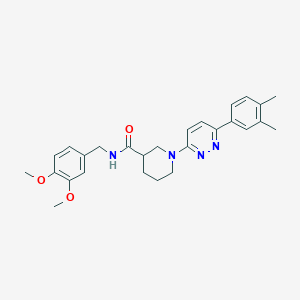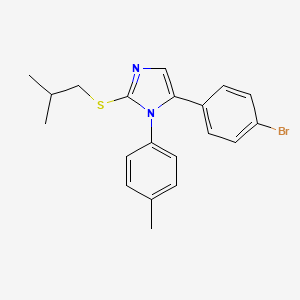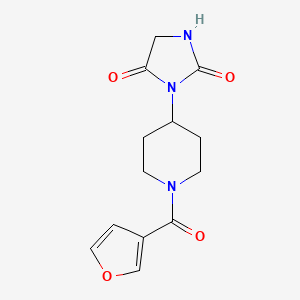
5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, commonly referred to as 5-ADPCA, is an important organic compound used in a variety of scientific research applications. It is a structural isomer of the popular pharmaceutical drug, amlodipine, and has been studied extensively due to its unique structure and potential therapeutic effects.
科学的研究の応用
5-ADPCA has a wide range of scientific research applications. It is used in the study of cardiovascular diseases, such as hypertension, coronary heart disease, and congestive heart failure. It has also been studied for its potential anti-inflammatory and anti-cancer properties. Additionally, 5-ADPCA has been used in the study of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
作用機序
The mechanism of action of 5-ADPCA is still not fully understood. However, it is believed to act as an antagonist at the L-type calcium channels, which are important for regulating the contraction of smooth muscle cells. This action results in a decrease in blood pressure, which is beneficial for treating hypertension. Additionally, 5-ADPCA has been found to reduce the activity of certain enzymes involved in inflammation and cancer, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-ADPCA are still being studied. However, it has been found to reduce the activity of certain enzymes involved in inflammation and cancer, as well as modulate the activity of the L-type calcium channels. Additionally, 5-ADPCA has been found to reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells.
実験室実験の利点と制限
The use of 5-ADPCA in laboratory experiments has several advantages. It is relatively easy to synthesize, and its effects can be easily measured using biochemical and physiological assays. Additionally, it is a relatively safe compound, and has few adverse side effects. However, it is important to note that 5-ADPCA is not approved for human use, and therefore should not be used in clinical trials.
将来の方向性
The potential future directions for 5-ADPCA are numerous. Further research is needed to fully understand its mechanism of action and its potential therapeutic effects. Additionally, it could be used to study the effects of other drugs on the L-type calcium channels, as well as its potential effects on inflammation and cancer. Finally, it could also be used to develop novel drugs for the treatment of cardiovascular diseases and neurological disorders.
合成法
The synthesis of 5-ADPCA is a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,6-dimethyl-4-nitrophenyl acetate with aqueous ammonia to form 5-acetyl-2,6-dimethyl-4-nitrophenyl-1,4-dihydropyridine-3-carboxylic acid. This is followed by a reaction with acetic anhydride to form the desired product, 5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid.
特性
IUPAC Name |
5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-8-13(10(3)19)15(14(16(20)21)9(2)17-8)11-4-6-12(7-5-11)18(22)23/h4-7,15,17H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIHVPCLWJLLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Fluoro-2-methyl-3-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2911418.png)
![5-methyl-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2911419.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2911421.png)

![3-(trifluoromethyl)-N-[3-[4-[3-[[3-(trifluoromethyl)benzoyl]amino]propoxy]phenoxy]propyl]benzamide](/img/structure/B2911424.png)



![2-(4-chlorophenoxy)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2911429.png)
![1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2911431.png)

![2-[(4-Bromophenyl)carbonyl]furan](/img/structure/B2911433.png)